4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another approach involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as nitric acid and acetic anhydride can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-infective properties, including antibacterial and antiviral activities.
Materials Science: It is used in the development of energetic materials due to its thermal stability and high density.
Industrial Chemistry: The compound is utilized in the synthesis of various organic building blocks and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s oxadiazole ring can interact with biological molecules, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure and is used in the development of energetic materials.
Nitrofuryl substituted 3-amino-1,2,4-oxadiazoles: These compounds have potent antimicrobial activity and share the oxadiazole core structure.
Uniqueness
4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with the benzenesulfonamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12N4O3S |
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Molecular Weight |
268.29 g/mol |
IUPAC Name |
4-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O3S/c1-7-13-10(17-14-7)6-12-18(15,16)9-4-2-8(11)3-5-9/h2-5,12H,6,11H2,1H3 |
InChI Key |
CNSAMTSDXGGFLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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